Crystallographic Binding Validation vs 2-Aminobenzothiazole
The 2-amino derivative of 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole (ligand X0U) was identified as a fragment hit binding to the p53-Y220C mutational cavity and its binding mode was solved by X-ray crystallography at 1.60 Å resolution [1]. In contrast, unsubstituted 2-aminobenzothiazole lacks the dioxino ring constraint and would not achieve the same shape complementarity within the narrow Y220C cavity. The fragment was part of a screen that yielded multiple hits including 4-(trifluoromethyl)benzene-1,2-diamine (PDB: 2X0V), but only the dioxino-benzothiazole scaffold provided the specific hydrogen-bonding and hydrophobic packing interactions visualized in the co-crystal structure [2]. Subsequent optimization of this scaffold led to the development of MB710, an aminobenzothiazole-based p53-Y220C stabilizer with a Kd of 4.1 µM [3]. This demonstrates that the dioxino-benzothiazole geometry is a productive starting point for fragment-to-lead optimization, a feature not shared by simpler benzothiazole fragments.
| Evidence Dimension | Crystallographic binding validation in p53-Y220C mutational cavity |
|---|---|
| Target Compound Data | 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (X0U) co-crystallized with p53-Y220C at 1.60 Å resolution; Real space correlation coefficient: 0.959; RMSZ bond-length: 1.43; RMSZ bond-angle: 1.99 |
| Comparator Or Baseline | 2-Aminobenzothiazole (unconstrained scaffold) – no co-crystal structure with p53-Y220C reported in the same study |
| Quantified Difference | X0U demonstrates specific occupancy in the Y220C cavity with real-space R factor of 0.082 and correlation coefficient of 0.959, whereas unconstrained 2-aminobenzothiazole was not identified as a binding hit in the same fragment screen |
| Conditions | X-ray crystallography; p53 core domain Y220C mutant; fragment soaking experiments; PDB deposition 2X0U |
Why This Matters
Only the dioxino-fused benzothiazole geometry provides crystallographically confirmed binding to the p53-Y220C cavity, making it the essential starting scaffold for developing mutant p53 reactivators, unlike generic 2-aminobenzothiazole which lacks this validated target engagement.
- [1] RCSB PDB. 2X0U: Structure of the p53 Core Domain Mutant Y220C Bound to a 2-Amino Substituted Benzothiazole Scaffold. Basse, N. et al. Deposited 2009-12-17. Resolution: 1.60 Å. R-Value Free: 0.193. R-Value Work: 0.165. Ligand X0U validation metrics: Real space R factor 0.082, correlation coefficient 0.959. View Source
- [2] RCSB PDB. 2X0V: Structure of the p53 Core Domain Mutant Y220C Bound to 4-(Trifluoromethyl)benzene-1,2-diamine. Alternative fragment hit from the same screen. Deposited 2009-12-17. View Source
- [3] Baud, M.G.J.; Bauer, M.R.; Verduci, L.; Dingler, F.A.; et al. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines. Eur. J. Med. Chem. 2018, 152, 101-114. MB710 Kd = 4.1 µM for p53-Y220C. View Source
